![molecular formula C14H16O4 B14366060 4-[1-(Acetyloxy)ethenyl]phenyl butanoate CAS No. 92069-36-8](/img/structure/B14366060.png)
4-[1-(Acetyloxy)ethenyl]phenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Acetyloxy)ethenyl]phenyl butanoate is an ester compound characterized by the presence of an acetyloxy group attached to an ethenyl group, which is further connected to a phenyl ring and a butanoate ester group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl butanoate typically involves esterification reactions. One common method is the reaction between 4-hydroxyphenyl butanoate and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Acetyloxy)ethenyl]phenyl butanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Scientific Research Applications
4-[1-(Acetyloxy)ethenyl]phenyl butanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-(Acetyloxy)ethenyl]phenyl butanoate involves the hydrolysis of the ester bond to release acetic acid and 4-hydroxyphenyl butanoate. The released acetic acid can act as a metabolic intermediate, while 4-hydroxyphenyl butanoate can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but with a methyl group instead of the butanoate group.
Ethyl acetate: Another ester with an ethyl group, commonly used as a solvent.
Isopropyl butyrate: An ester with an isopropyl group, known for its use in fragrances.
Uniqueness
4-[1-(Acetyloxy)ethenyl]phenyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
92069-36-8 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[4-(1-acetyloxyethenyl)phenyl] butanoate |
InChI |
InChI=1S/C14H16O4/c1-4-5-14(16)18-13-8-6-12(7-9-13)10(2)17-11(3)15/h6-9H,2,4-5H2,1,3H3 |
InChI Key |
CSAJUBGGETZRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


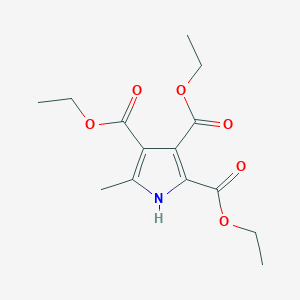
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
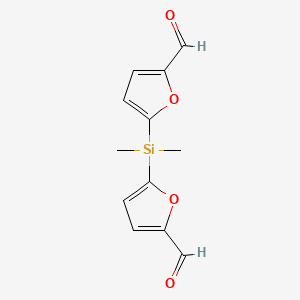
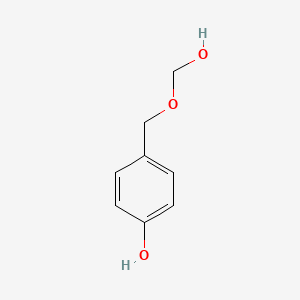

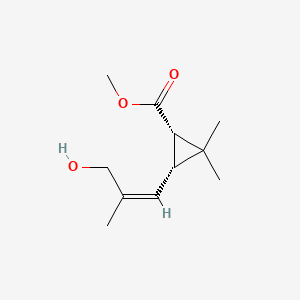
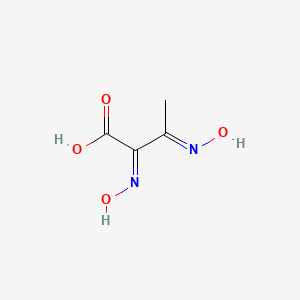
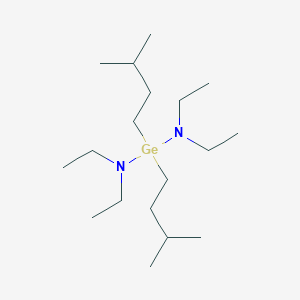
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
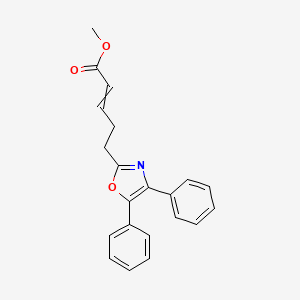
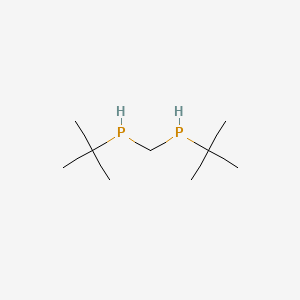
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
